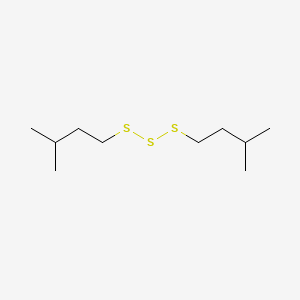
Diisoamyl trisulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisoamyl trisulfide is an organosulfur compound with the molecular formula C10H22S3. It is known for its distinctive sulfurous, garlic-like aroma and is used primarily as a flavoring agent . The compound is characterized by its clear, colorless to yellow liquid form and has a molecular weight of 238.48 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisoamyl trisulfide can be synthesized through the reaction of isoamyl alcohol with sulfur. The process involves the formation of intermediate disulfides, which are further reacted with sulfur to form the trisulfide. The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through distillation and other separation techniques to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Diisoamyl trisulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.
Substitution: This compound can participate in substitution reactions where one or more of its sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently .
Major Products
The major products formed from these reactions include isoamyl sulfoxides, isoamyl sulfones, and various thiol derivatives. These products have different applications in the chemical and pharmaceutical industries .
Aplicaciones Científicas De Investigación
Diisoamyl trisulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential antimicrobial properties and its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: This compound is used in the flavor and fragrance industry due to its distinctive aroma.
Mecanismo De Acción
The mechanism of action of diisoamyl trisulfide involves its interaction with biological membranes and proteins. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It also interacts with various enzymes and proteins, inhibiting their function and contributing to its antimicrobial effects . The molecular targets include membrane proteins and enzymes involved in oxidative stress response .
Comparación Con Compuestos Similares
Similar Compounds
Diallyl trisulfide: Found in garlic, known for its antimicrobial and anticancer properties.
Diethyl trisulfide: Used in the flavor industry, similar sulfurous aroma.
Dimethyl trisulfide: Found in various plants, used as a flavoring agent and studied for its biological activities.
Uniqueness
Diisoamyl trisulfide is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its specific aroma profile and potential antimicrobial properties make it valuable in both the flavor industry and scientific research .
Propiedades
Número CAS |
955371-64-9 |
|---|---|
Fórmula molecular |
C10H22S3 |
Peso molecular |
238.5 g/mol |
Nombre IUPAC |
3-methyl-1-(3-methylbutyltrisulfanyl)butane |
InChI |
InChI=1S/C10H22S3/c1-9(2)5-7-11-13-12-8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
JTXFQKUKJPXFNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCSSSCCC(C)C |
Densidad |
0.985-0.991 (20°) |
Descripción física |
Clear colourless to yellow liquid; Sulphureous garlic like aroma |
Solubilidad |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12723952.png)
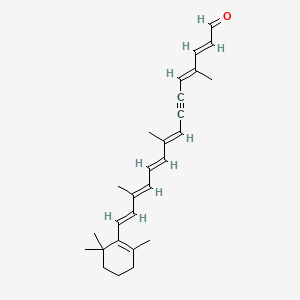
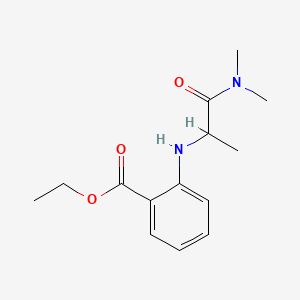
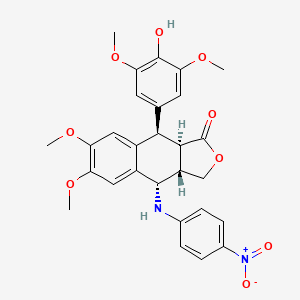
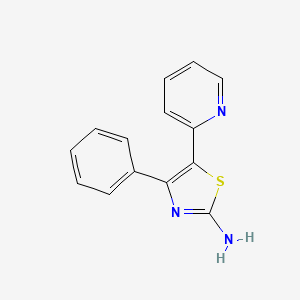
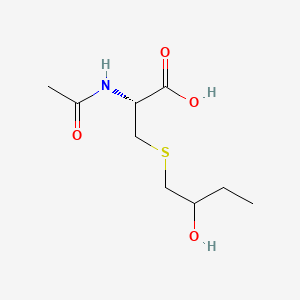
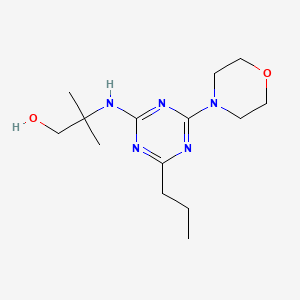
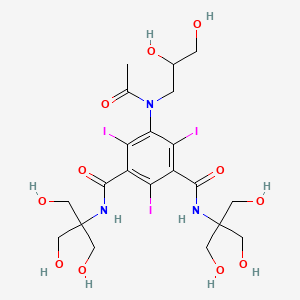
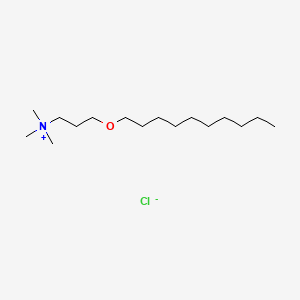
![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)
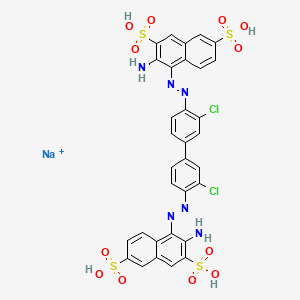
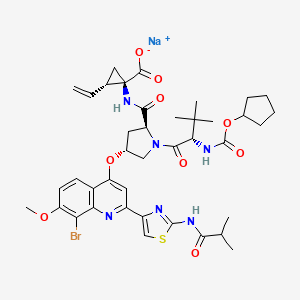
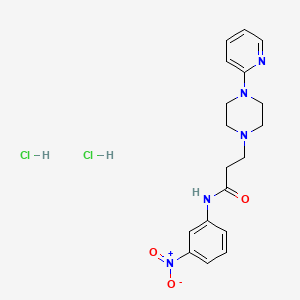
![ethyl 2-(methylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12724038.png)
